Vortioxetine Impurity 4
Description
Contextual Significance of Pharmaceutical Impurities
Pharmaceutical impurities are unwanted chemicals that can be present in an API. synchemia.com These substances may originate from various sources, including raw materials, manufacturing processes, or the degradation of the drug substance over time. synchemia.com The presence of impurities, even in minute quantities, can potentially affect the quality, safety, and efficacy of the final drug product. synchemia.comveeprho.com Consequently, their identification, quantification, and control are of paramount importance in the pharmaceutical industry. researchgate.net Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to limit the levels of impurities in pharmaceutical products, ensuring they are safe for patient use. veeprho.com
Importance of Impurity Profiling in Drug Development
Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a drug substance. researchgate.net This process is a crucial component of drug development and quality control. researchgate.net It provides vital information that supports the safety assessment of the drug, helps in optimizing the manufacturing process to minimize impurity formation, and is essential for establishing appropriate specifications for the API. veeprho.comresearchgate.net A thorough impurity profile is a mandatory part of regulatory submissions for new drugs, such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). synzeal.com
Research Objectives Pertaining to Vortioxetine (B1682262) Impurity 4
Research concerning Vortioxetine Impurity 4 is centered on several key objectives. These include the definitive identification and structural elucidation of the impurity, understanding its formation during the Vortioxetine synthesis process, and developing robust analytical methods for its detection and quantification. This research is vital for the quality control of Vortioxetine, ensuring that the API meets the high standards required by pharmacopoeias and regulatory authorities. The availability of a well-characterized reference standard for this compound is essential for these analytical activities, including method validation and stability studies. synzeal.comsynzeal.com
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2,3-dimethylphenyl)sulfanylphenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-14-6-5-9-17(15(14)2)21-18-8-4-3-7-16(18)20-12-10-19-11-13-20/h3-9,19H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZNYQPTDBKBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SC2=CC=CC=C2N3CCNCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Pathways of Vortioxetine Impurity 4 Formation
Process-Related Impurity Formation during Vortioxetine (B1682262) Synthesis
The presence of Vortioxetine Impurity 4 in the final drug substance is predominantly a result of process-related factors during synthesis. daicelpharmastandards.com These impurities can arise from starting materials, intermediates, or side reactions occurring during the manufacturing process. google.com
The principal pathway for the formation of this compound is through the use of contaminated starting materials. The synthesis of Vortioxetine involves a key step where a substituted thiophenol is coupled with a phenylpiperazine precursor. googleapis.comchemicalbook.com The designated raw material for producing Vortioxetine is 2,4-dimethylthiophenol.
However, if this starting material contains its isomer, 2,3-dimethylthiophenol , as a process-related impurity, it will react in the same manner as the intended reagent. This side reaction leads directly to the formation of 1-(2-((2,3-dimethylphenyl)thio)phenyl)piperazine, which is this compound. Studies have confirmed that isomeric impurities found in the final Vortioxetine product are often carryover impurities originating from the starting materials. researchgate.net Therefore, the control of isomeric purity in the raw materials is a critical factor in minimizing the level of Impurity 4. sci-hub.se
The generation of impurities during synthesis is highly dependent on the purity of reagents and the specific reaction conditions employed. daicelpharmastandards.comsci-hub.se The primary factor for the generation of this compound is the presence of the 2,3-dimethylthiophenol isomer in the raw materials.
Side Reactions Leading to Impurity 4
Degradation Product Formation of Vortioxetine Leading to Impurity 4
While this compound is primarily recognized as a process-related impurity, this section explores its potential formation as a degradation product based on the provided outline. It is important to note that the formation of a positional isomer, such as Impurity 4, from the degradation of the Vortioxetine molecule is chemically improbable under typical stress conditions. Degradation pathways typically involve the oxidation, hydrolysis, or photolysis of the parent molecule rather than skeletal rearrangement of an aromatic ring.
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. researchgate.net According to ICH guidelines, these studies expose the drug to various stress conditions, including light, heat, humidity, acid, base, and oxidation. nih.gov
Comprehensive studies on Vortioxetine have shown that it is stable under thermal and hydrolytic (acidic, basic, and neutral) conditions. nih.govcolab.ws However, significant degradation is observed under photolytic and oxidative stress. researchgate.netmdpi.com These studies have led to the identification and characterization of several degradation products (DPs), though none have been identified as the isomeric this compound. nih.govmdpi.com The primary degradation pathways involve oxidation of the thioether group and modifications to the piperazine (B1678402) ring or methyl groups. mdpi.comgoogle.com
| Stress Condition | Reagent/Method | Duration & Temperature | Observed Degradation (%) |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 24 h, 80 °C | No degradation |
| Base Hydrolysis | 0.1 M NaOH | 24 h, 80 °C | No degradation |
| Neutral Hydrolysis | Water | 24 h, 80 °C | No degradation |
| Oxidative Degradation | 15% H₂O₂ | 6 h, Room Temperature | 46.64% - 48.76% |
| Photolytic Degradation (Solution) | UV light (254 nm) | 72 h, Room Temperature | Significant degradation |
| Photolytic Degradation (Solid) | UV light (254 nm) | 7 days, Room Temperature | Significant degradation |
| Thermal Degradation | Dry Heat | 24 h, 80 °C | No degradation |
Exposure of Vortioxetine to ultraviolet light, particularly at 254 nm, induces degradation. mdpi.com This process is believed to occur via a free radical mechanism. mdpi.com The degradation products formed under photolytic stress are typically more polar than the parent drug. The identified products often result from reactions such as hydroxylation of a methyl group on the aromatic ring or other complex processes. mdpi.com However, existing literature does not support the formation of this compound through photolytic degradation pathways. nih.govmdpi.comsemanticscholar.org
Vortioxetine is particularly susceptible to oxidative degradation. researchgate.net The molecule contains a thioether group and two amine groups, which are prone to oxidation. mdpi.comresearchgate.net When subjected to oxidative stress, such as treatment with hydrogen peroxide, Vortioxetine degrades significantly. mdpi.com
The most common and major oxidative degradation product identified in multiple studies is Vortioxetine Sulfoxide (B87167) , where the sulfur atom of the thioether linkage is oxidized. google.comveeprho.com Other oxidative DPs that have been characterized include those resulting from the hydroxylation of a methyl group to form a benzylic alcohol, or further oxidation to a carboxylic acid metabolite. mdpi.compharmgkb.org Two distinct oxidative degradation products were observed in a study involving a solid oxidative stressor. tugraz.atnih.gov As with photolytic degradation, there is no evidence in the scientific literature to suggest that this compound is formed through these oxidative degradation pathways.
| Degradation Product Name | Formation Condition | Mechanism |
|---|---|---|
| Vortioxetine Sulfoxide | Oxidative (e.g., H₂O₂) | Oxidation of the thioether sulfur atom. google.com |
| Hydroxylated Derivatives | Photolytic, Oxidative | Oxidation of a methyl group or aromatic ring. mdpi.compharmgkb.org |
| Vortioxetine Benzoic Acid Metabolite | Oxidative | Two-step oxidation of a methyl group to a carboxylic acid. pharmgkb.org |
Photolytic Degradation Pathways
Proposed Degradation Mechanisms
Forced degradation studies are instrumental in elucidating the potential pathways through which a drug substance can degrade. In the case of Vortioxetine, research has consistently shown its susceptibility to degradation under oxidative and photolytic stress conditions, while it remains relatively stable under thermal and hydrolytic (acidic, basic, and neutral) conditions. mdpi.comcolab.wsnih.gov
Studies have revealed that upon exposure to oxidative and photolytic stress, Vortioxetine can form several degradation products (DPs). colab.wsnih.gov While the explicit identification of "this compound" as a degradation product is not consistently found across all published literature, the degradation pathways identified provide a framework for understanding its potential formation.
Oxidative Degradation:
Oxidative stress is a significant factor in the degradation of Vortioxetine. mdpi.comcolab.ws The use of oxidizing agents, such as hydrogen peroxide (H₂O₂), has been shown to induce degradation. mdpi.com One study reported that exposure to 15% H₂O₂ resulted in a substantial degradation of Vortioxetine after 6 hours at room temperature. mdpi.com The primary site of oxidation is often the sulfur atom in the thiophenyl ring, leading to the formation of sulfoxide and sulfone derivatives. Another potential site for oxidation is the piperazine ring.
Photolytic Degradation:
Exposure to light, particularly UV radiation, is another critical factor in the degradation of Vortioxetine. mdpi.comcolab.ws Photodegradation can lead to the formation of a complex mixture of impurities. The energy from the light can initiate cleavage of chemical bonds or promote oxidation reactions, leading to the formation of various degradation products.
A study investigating the forced degradation of Vortioxetine identified six degradation products under photolytic and oxidative stress conditions. colab.wsnih.gov The structures of these major degradation products were elucidated using high-resolution liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy. colab.wsnih.gov A proposed pathway for the formation of these degradation products suggests that the thioether linkage and the piperazine ring are the most reactive sites. colab.ws
Research Findings on Vortioxetine Degradation:
The following table summarizes findings from forced degradation studies performed on Vortioxetine, highlighting the conditions under which degradation occurs and the extent of degradation observed.
| Stress Condition | Reagent/Condition | Degradation Observed | Reference |
| Oxidative | 15% H₂O₂ | 46.64–48.76% degradation after 6h | mdpi.com |
| Photolytic | UV 254 nm | Significant degradation | mdpi.com |
| Acid Hydrolysis | 1N HCl | 9.9% degradation | wisdomlib.org |
| Oxidative | Not specified | 8% degradation | wisdomlib.org |
| Thermal | Not specified | Stable | mdpi.comcolab.ws |
| Hydrolytic (Acidic, Basic, Neutral) | Not specified | Stable | mdpi.comcolab.wsnih.gov |
The following table details the degradation products of Vortioxetine identified in a study under oxidative and photolytic stress conditions.
| Degradation Product (DP) | Stress Condition | Method of Identification | Reference |
| Six DPs | Photolytic and Oxidative | LC/MS, ESI-Q-TOF-MS/MS, NMR | colab.wsnih.gov |
While the specific formation of "this compound" through these degradation pathways is not explicitly detailed in the reviewed scientific literature, it is plausible that it is one of the unnamed degradation products formed under oxidative or photolytic stress. The characterization of this specific impurity in degradation studies is an area for further research. A patent (CN106349132A) describes a synthetic route to this compound, which involves the reduction of an intermediate compound. google.com This suggests a potential synthetic origin for this impurity as well.
Isolation and Purification Methodologies for Vortioxetine Impurity 4
Chromatographic Isolation Techniques
Chromatographic techniques are the cornerstone for the isolation and purification of pharmaceutical impurities due to their high resolving power. For Vortioxetine (B1682262) Impurity 4, both preparative High-Performance Liquid Chromatography (HPLC) and conventional column chromatography are viable methods.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful tool for isolating impurities with high purity. While specific preparative methods for Vortioxetine Impurity 4 are not extensively published, analytical HPLC methods for separating Vortioxetine and its structurally similar impurities can be scaled up for preparative purposes. researchgate.netmagtechjournal.com A normal-phase HPLC (NP-HPLC) method has been shown to be effective in separating isomeric impurities of Vortioxetine. researchgate.net
A potential preparative NP-HPLC method for the isolation of this compound could be adapted from analytical conditions. The key parameters would involve a chiral stationary phase, which is effective in separating positional isomers, and a mobile phase consisting of a non-polar solvent, an alcohol, and additives to improve peak shape and resolution.
Table 1: Illustrative Preparative HPLC Parameters for this compound Isolation
| Parameter | Condition | Rationale |
|---|---|---|
| Stationary Phase | Chiralpak-ADH | Provides excellent selectivity for isomeric separation. researchgate.net |
| Mobile Phase | n-Hexane:Ethanol (B145695):Diethylamine (B46881):Trifluoroacetic Acid (e.g., 75:25:0.05:0.05 v/v/v/v) | A non-polar/polar solvent mixture with additives to enhance resolution and peak symmetry. researchgate.net |
| Flow Rate | Scaled up from analytical flow (e.g., 20-100 mL/min) | To accommodate larger column dimensions and sample loads. |
| Detection | UV at 235 nm | For monitoring the elution of the impurity. researchgate.net |
| Loading | Dependent on column size and resolution | Optimized to maximize throughput without compromising purity. |
The collected fractions containing the impurity would then be subjected to solvent evaporation to yield the purified compound. The purity of the isolated fraction should be confirmed using analytical HPLC.
Column Chromatography
Conventional column chromatography is a widely used, cost-effective method for the purification of organic compounds. For this compound, a normal-phase column chromatography approach using silica (B1680970) gel as the stationary phase is a practical choice. The selection of the mobile phase (eluent) is critical for achieving good separation. A gradient of non-polar and polar solvents is typically employed to elute the desired compound from the column.
Table 2: Representative Column Chromatography Parameters for this compound Purification
| Parameter | Condition | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | Adsorbent for separating compounds based on polarity. |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate (B1210297) | To progressively increase polarity and elute compounds with different affinities for the stationary phase. |
| Elution Monitoring | Thin-Layer Chromatography (TLC) | To track the separation and identify fractions containing the impurity. |
| Fraction Collection | Automated or manual collection of eluent fractions | To isolate the impurity as it elutes from the column. |
The fractions containing the purified this compound, as identified by TLC, are combined and the solvent is removed under reduced pressure to obtain the isolated compound.
Non-Chromatographic Purification Strategies
While chromatographic methods are highly effective, non-chromatographic techniques can sometimes be employed, particularly for the purification of the final API or its salts. One such method that has been reported for the purification of Vortioxetine hydrobromide is crystallization. google.com
A process for purifying Vortioxetine hydrobromide involves the use of a mixture of 2-butanol (B46777) and water. google.com This solvent system is used to dissolve the crude product at an elevated temperature, followed by cooling to induce crystallization, which can selectively precipitate the desired compound, leaving impurities in the mother liquor. While this method is specific to the hydrobromide salt of Vortioxetine, the principle of crystallization could potentially be adapted for the free base form of this compound by screening for suitable solvent systems. The success of this method would depend on the solubility differences between the impurity and other components in the mixture.
Challenges in Impurity Isolation and Purification
The isolation and purification of any pharmaceutical impurity present their own unique set of challenges. In the case of this compound and other related substances, several difficulties can arise:
Structural Similarity: Vortioxetine and its process-related impurities often have very similar chemical structures, particularly isomeric impurities. researchgate.netresearchgate.net This makes their separation challenging as they may have comparable polarities and chromatographic behaviors, requiring highly selective methods like chiral chromatography.
Low Concentration: Impurities are typically present in very small quantities relative to the API. This necessitates the use of highly sensitive analytical techniques for their detection and can make the isolation of sufficient quantities for characterization a difficult task.
Potential for Degradation: The isolation process itself, involving exposure to solvents, heat, or light, could potentially lead to the degradation of the impurity, forming new, artifactual impurities.
Control of Potentially Mutagenic Impurities: The synthesis of Vortioxetine may involve starting materials or reagents that are potentially mutagenic. researchgate.net Regulatory guidelines require stringent control of such impurities, which adds another layer of complexity to their analysis and purification to ensure they are below acceptable limits in the final API. researchgate.net The need to demonstrate efficient removal of these potentially harmful substances is a significant challenge in the process development. researchgate.net
Advanced Analytical Method Development for Vortioxetine Impurity 4 Profiling
Chromatographic Methodologies for Detection and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones for the analysis of vortioxetine (B1682262) and its impurities. mdpi.comcolab.ws These methods offer the high resolution and sensitivity required to separate structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is a multi-step process involving the careful optimization of various parameters to achieve the desired separation of Vortioxetine Impurity 4 from the active pharmaceutical ingredient (API) and other related substances. ijprajournal.com
The choice of the stationary phase is critical for achieving successful chromatographic separation. For vortioxetine and its impurities, a range of stationary phases have been investigated to exploit different retention mechanisms.
C18 (Octadecylsilane): This is the most commonly used stationary phase in reversed-phase HPLC due to its hydrophobicity. mdpi.comnih.gov Several methods have been developed using C18 columns for the analysis of vortioxetine and its impurities. researchgate.netresearchgate.net For instance, a Zorbax Eclipse Plus C18 column (4.6 x 50 mm, 3.5 µm) and an Inertsil ODS-3 C18 column (250 mm x 4.6 mm, 5 µm) have been successfully employed. researchgate.netpharmasm.com The non-polar nature of vortioxetine makes it well-suited for analysis with reversed-phase columns like C18. researchgate.net
Polar RP: A Synergi Polar-RP column has been shown to provide higher system efficiency compared to standard RP-18 columns for vortioxetine analysis. mdpi.com This type of column, featuring an ether-linked phenyl phase, offers alternative selectivity. mdpi.com
Phenyl-Hexyl: An XSELECT Charged Surface Hybrid (CSH) Phenyl-Hexyl column (100 × 4.6 mm, 2.5 µm) has been utilized for the determination of genotoxic impurities in the vortioxetine manufacturing process. oup.comoup.com This phase provides unique π-π interactions, which can be beneficial for separating aromatic compounds.
Chiralpak: For resolving structurally similar impurities, including isomers, a Chiralpak-ADH column (250 x 4.6 mm, 5 µm) has demonstrated excellent chromatographic resolution. researchgate.net
Other Phases: C8 columns have also been used, for example, in a precolumn derivatization method to determine piperazine (B1678402) residues. nih.gov
Table 1: Stationary Phases Used in Vortioxetine Impurity Analysis
| Stationary Phase | Column Dimensions | Particle Size | Application |
| C18 | 4.6 mm × 100 mm | 1.8 µm | Separation of vortioxetine and its degradation products. mdpi.com |
| Polar-RP | 150 mm × 4.6 mm | 4 µm | High-efficiency separation of vortioxetine and its degradation products. mdpi.com |
| Phenyl-Hexyl | 100 × 4.6 mm | 2.5 µm | Determination of genotoxic impurities. oup.comoup.com |
| Chiralpak-ADH | 250 x 4.6 mm | 5 µm | Separation of structurally similar isomeric impurities. researchgate.net |
| C8 | 150 × 4.6 mm | 3.5 μm | Determination of piperazine residues after derivatization. researchgate.net |
| Inertsil ODS-3V C-18 | Not Specified | Not Specified | Estimation of Vortioxetine HBR. |
| BDS | 150mm x 4.6mm | 5µm | Estimation of Vortioxetine hydrobromide. wjpmr.com |
The mobile phase composition is a key factor in controlling the retention and elution of analytes. For vortioxetine impurity analysis, various mobile phase systems have been explored.
Reversed-Phase Systems: A common approach involves a mixture of an aqueous component (often a buffer) and an organic modifier like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). mdpi.comijprajournal.comijtsrd.com For example, a mobile phase of acetonitrile and water (80:20) with 0.1% trifluoroacetic acid (TFAA) has been used. ijprajournal.com Another system consists of acetonitrile, methanol, and water in a 40:50:10 v/v ratio. ijtsrd.com The pH of the aqueous phase is often adjusted to control the ionization of the analytes, with acetate (B1210297) buffers at pH 3.5 and 4 being reported. mdpi.comresearchgate.net
Normal-Phase Systems: For the separation of isomeric impurities, a normal-phase method has been developed using a mobile phase of n-hexane, ethanol (B145695), diethylamine (B46881), and trifluoroacetic acid (75:25:0.05:0.05, v/v/v/v). researchgate.net
Additives: Additives like diethylamine (DEA) can be used as silanol (B1196071) blockers to improve peak shape, especially for basic compounds like vortioxetine. mdpi.com Triethylamine is another additive used in some methods. colab.wsgoogle.com
Gradient Elution: Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate complex mixtures of impurities with varying polarities. google.comgoogle.com This technique can improve peak resolution and reduce analysis time. uhplcs.comphenomenex.com A gradient program might start with a lower percentage of the strong organic solvent and gradually increase it. biotage.com
Table 2: Examples of Mobile Phase Compositions for Vortioxetine Impurity Analysis
| Mobile Phase Composition | Mode | Application |
| Acetonitrile: 0.1% Formic Acid (70:30) | Isocratic | Separation of vortioxetine and degradation products. mdpi.com |
| Acetonitrile: Methanol: Water (40:50:10 v/v) | Isocratic | Estimation of Vortioxetine HBr. ijtsrd.com |
| Acetonitrile: Water (80:20) with 0.1% TFAA | Isocratic | Quantification of Vortioxetine HBr. ijprajournal.com |
| n-Hexane: Ethanol: Diethylamine: TFAA (75:25:0.05:0.05) | Isocratic | Separation of isomeric impurities. researchgate.net |
| 10 mM Ammonium Formate (pH 3.0): Acetonitrile (48:52 v/v) | Isocratic | Determination of genotoxic impurities. oup.comoup.com |
| Triethylamine aqueous solution and acetonitrile (Mobile Phase A) and Acetonitrile (Mobile Phase B) | Gradient | Analysis of related substances in vortioxetine hydrobromide. google.comgoogle.com |
Proper selection of the detection wavelength is crucial for achieving high sensitivity and selectivity. Diode Array Detectors (DAD) or UV detectors are commonly used for this purpose. mdpi.comijprajournal.com
The UV spectrum of vortioxetine is scanned to identify the wavelength of maximum absorbance (λmax). For vortioxetine and its impurities, detection wavelengths are typically in the range of 224-235 nm. mdpi.comresearchgate.netgoogle.com Specific studies have reported using 226 nm, 228 nm, and 235 nm for optimal detection. mdpi.comcolab.wsijprajournal.comresearchgate.net In some methods, a broader range of 200-400 nm is monitored using a DAD to ensure all impurities are detected. mdpi.com
Table 3: Optimized Detection Wavelengths for Vortioxetine Analysis
| Detection Wavelength (nm) | Detector | Application |
| 226 | DAD/UV | Quantitative analysis of vortioxetine. mdpi.comijprajournal.com |
| 224-228 | UV | Analysis of related substances. google.comgoogle.com |
| 235 | UV | Detection of isomeric impurities. researchgate.net |
| 274 | UV | Estimation of Vortioxetine. researchgate.net |
| 260 | UV | Estimation of Vortioxetine hydrobromide. wjpmr.com |
The choice between isocratic and gradient elution depends on the complexity of the sample matrix.
Isocratic Elution: This method uses a constant mobile phase composition throughout the analysis. uhplcs.com It is simpler, more reliable for routine analysis, and requires less sophisticated equipment. uhplcs.comgoogle.com Isocratic methods are suitable for separating a limited number of compounds with similar retention behaviors. mdpi.comijprajournal.comijtsrd.comphenomenex.com However, a significant drawback is band-broadening for late-eluting peaks, which can reduce resolution and sensitivity. phenomenex.combiotage.com
Gradient Elution: This technique involves changing the mobile phase composition during the chromatographic run, typically by increasing the proportion of the stronger solvent. biotage.com Gradient elution is advantageous for analyzing complex samples containing impurities with a wide range of polarities. uhplcs.com It generally leads to sharper peaks, improved resolution, and shorter analysis times. uhplcs.comphenomenex.com However, it requires more complex instrumentation and a re-equilibration step at the end of each run. phenomenex.comgoogle.com For comprehensive impurity profiling of vortioxetine, where various process-related impurities and degradation products may be present, gradient elution is often the preferred approach. google.comgoogle.com
Detection Wavelength Optimization (e.g., DAD, UV)
Ultra-High Performance Liquid Chromatography (UHPLC) Approaches
UHPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). mdpi.comresearchgate.net This results in significantly higher efficiency, resolution, and speed of analysis compared to conventional HPLC.
UHPLC methods have been developed for the analysis of vortioxetine and its impurities, often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and structural elucidation. researchgate.net For instance, an Acquity UPLC BEH C8 column (100mm x 2.1mm, 1.7µ) has been used for the estimation of vortioxetine hydrobromide. researchgate.net These methods are particularly valuable for detecting and quantifying trace-level impurities and for pharmacokinetic studies. mdpi.comnih.gov The use of UHPLC can significantly reduce solvent consumption and analysis time, making it a more environmentally friendly and cost-effective technique.
Supercritical Fluid Chromatography (SFC) for Impurity Profiling
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for pharmaceutical analysis, offering distinct advantages for impurity profiling. researchgate.netfagg.be Utilizing a mobile phase, typically carbon dioxide, in a supercritical state—above its critical temperature and pressure—SFC provides a unique chromatographic environment. osaka-u.ac.jp The low viscosity and high diffusivity of supercritical fluids permit the use of higher flow rates compared to traditional High-Performance Liquid Chromatography (HPLC), leading to significantly faster analyses without a substantial loss of separation efficiency. fagg.be
In the context of vortioxetine, where several structurally similar and isomeric impurities can arise, SFC offers complementary selectivity to reversed-phase HPLC. researchgate.netresearchgate.net While specific applications of SFC for this compound are not extensively detailed in published literature, the technique's proven success in separating polar compounds and isomers makes it a highly valuable tool. researchgate.netosaka-u.ac.jp The selection of stationary phases, such as those with aminopropyl, ethylpyridine, or diol chemistries, combined with the use of organic modifiers like methanol, can be optimized to achieve separation of closely related impurities. researchgate.netfagg.be This alternative selectivity is crucial for ensuring that no impurities, which might co-elute in a standard HPLC method, go undetected.
Table 1: Key Attributes of SFC for Impurity Profiling
| Feature | Description | Advantage for Impurity 4 Profiling |
|---|---|---|
| Mobile Phase | Supercritical CO2 mixed with an organic modifier (e.g., methanol). fagg.be | Low viscosity and high diffusivity enable fast separations. fagg.beosaka-u.ac.jp |
| Selectivity | Offers different selectivity compared to RPLC, beneficial for separating isomers. researchgate.net | Provides an orthogonal method to ensure comprehensive impurity detection. |
| Speed | Higher optimal flow rates reduce analysis time significantly. fagg.be | Increases throughput in quality control environments. |
| Stationary Phases | Wide range available, including polar phases like diol, amino, and cyano. researchgate.net | Allows for method development tailored to separate polar impurities. |
Ion-Exchange Chromatography Applications
Ion-Exchange Chromatography (IEC) is a powerful technique for the separation of ionizable compounds, making it suitable for the analysis of vortioxetine and its polar impurities. mdpi.comnih.gov The retention mechanism in IEC is based on the electrostatic interactions between charged analytes and the charged functional groups of the stationary phase. mdpi.com For a basic compound like vortioxetine, which contains a piperazine ring, a Strong Cation Exchange (SCX) column is often employed. mdpi.comnih.gov
The retention and separation in IEC are primarily controlled by the pH and ionic strength of the mobile phase. mdpi.com Studies on vortioxetine analysis using an SCX column have demonstrated that the choice of buffer and its pH significantly impacts retention and peak shape. For instance, using a mobile phase containing an acetonitrile/formate buffer at pH 4.0 resulted in stronger retention and better system efficiency compared to a phosphate (B84403) buffer at pH 2.5. mdpi.comnih.gov This tunability allows for the optimization of methods to effectively separate vortioxetine from its impurities, including potentially ionizable species like Impurity 4. IEC can be particularly useful when impurities have different pKa values than the parent drug, enabling separation based on their charge state.
Table 2: Ion-Exchange Chromatography Conditions for Vortioxetine Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Column Type | SCX (Strong Cation Exchange) | SCX (Strong Cation Exchange) | mdpi.comnih.gov |
| Mobile Phase | 25% ACN / Phosphate Buffer | 25% ACN / Formate Buffer | mdpi.comnih.gov |
| pH | 2.5 | 4.0 | mdpi.comnih.gov |
| Observation | Weaker retention | Stronger retention, better peak symmetry (As ≈ 1.02) and efficiency. | mdpi.comnih.gov |
Hyphenated Techniques for Comprehensive Impurity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
The combination of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) stands as the most widely used and definitive technique for the analysis of vortioxetine and its impurities. mdpi.comnih.gov This hyphenated approach leverages the superior separation capabilities of HPLC and UPLC with the high sensitivity and specificity of mass spectrometric detection. researchgate.net LC-MS/MS is routinely used for the simultaneous determination and quantification of vortioxetine and its related substances in both bulk drug substances and biological matrices. nih.govpharmasm.com
The development of stability-indicating HPLC methods coupled with MS detection allows for the effective separation of degradation products from the main component. sigmaaldrich.com Methods commonly utilize C18 or other reversed-phase columns with mobile phases consisting of acetonitrile or methanol and aqueous buffers, often containing additives like formic acid to improve peak shape and ionization efficiency. nih.govresearchgate.net The use of tandem mass spectrometry, particularly with a triple quadrupole mass spectrometer, enables highly selective detection through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its impurities. researchgate.netnih.gov This ensures accurate quantification even at trace levels. pharmasm.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and structural characterization of unknown impurities. mdpi.com Techniques like LC-ESI-QTOF-MS (Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight-Mass Spectrometry) provide highly accurate mass measurements, typically with an error of less than 5 ppm. mdpi.comgoogleapis.com This level of accuracy allows for the unambiguous determination of the elemental composition (molecular formula) of an impurity. googleapis.com
For instance, in the characterization of a new vortioxetine impurity, N-formyl vortioxetine, HRMS was used to determine its accurate molecular weight. googleapis.com The measured [M+H]+ ion was 327.1535, which corresponded to a molecular formula of C19H22N2OS with a mass error of just 2.75 ppm compared to the theoretical exact molecular weight of 327.1526. googleapis.com This capability is crucial for identifying process-related impurities and degradation products like this compound, providing high confidence in their proposed structures before the synthesis of a reference standard. google.com
Table 3: Example of HRMS Data for Vortioxetine Impurity Characterization
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Impurity | N-formyl vortioxetine | A known vortioxetine impurity | googleapis.com |
| Ionization Mode | ESI Positive | Forms [M+H]+ ion | googleapis.com |
| Theoretical [M+H]+ | 327.1526 | Calculated exact mass for C19H22N2OS | googleapis.com |
| Measured [M+H]+ | 327.1535 | Experimentally determined mass | googleapis.com |
| Mass Error | 2.75 ppm | High accuracy confirms elemental composition | googleapis.com |
| Deduced Formula | C19H22N2OS | Unambiguous molecular formula | googleapis.com |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
The choice of ionization source is critical for successful LC-MS analysis. For vortioxetine and its impurities, Electrospray Ionization (ESI) is the most commonly applied and effective technique. mdpi.comresearchgate.net ESI is a soft ionization method ideal for polar and ionizable molecules. It generates ions directly from a liquid phase, which is highly compatible with HPLC. Given the presence of the basic piperazine moiety in the vortioxetine structure, ESI in the positive ion mode readily produces a protonated molecule, [M+H]+, which is often the base peak in the mass spectrum. researchgate.netmdpi.com
Atmospheric Pressure Chemical Ionization (APCI) is an alternative source that is better suited for less polar compounds. researchgate.netscispace.com APCI involves the vaporization of the LC eluent followed by gas-phase ionization initiated by a corona discharge. nih.govresearchgate.net While ESI is generally preferred for vortioxetine, APCI could be valuable for certain nonpolar impurities or when dealing with mobile phases that are less amenable to ESI. The selection between ESI and APCI depends on the physicochemical properties of the specific impurity being analyzed, such as this compound.
Fragmentation Pattern Elucidation for Structural Information
Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns that serve as a "fingerprint" for a molecule, providing vital structural information. researchgate.net After the precursor ion (e.g., the [M+H]+ ion of an impurity) is isolated, it is subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. mdpi.com
By analyzing the fragmentation pattern of vortioxetine and comparing it to that of its impurities, structural differences can be elucidated. For example, the fragmentation of the piperazine ring in vortioxetine leads to specific neutral losses and characteristic ions. nih.gov In forced degradation studies, the structures of various degradation products (DPs) were proposed by interpreting their unique MS/MS fragmentation patterns obtained via LC-ESI-QTOF-MS/MS. mdpi.com This approach is directly applicable to identifying the structure of this compound by pinpointing how its fragmentation differs from the parent drug, thereby revealing the site of modification.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| Vortioxetine |
| This compound |
| N-formyl vortioxetine |
| Carbon dioxide |
| Methanol |
| Acetonitrile |
| Formic acid |
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations in Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile impurities in pharmaceutical substances. While liquid chromatography is more commonly employed for non-volatile compounds like vortioxetine and its impurities, GC-MS can be a valuable tool for detecting certain process-related impurities or degradation products that are amenable to gas chromatography.
For the analysis of piperazine derivatives, which form the core structure of this compound, GC-MS has been utilized. For instance, in the analysis of designer drugs like 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP), GC-MS has proven effective for their simultaneous quantification. researchgate.net The successful application of GC-MS in these cases suggests its potential for the analysis of this compound, especially for identifying trace amounts of volatile precursors or by-products from the synthesis process.
Key considerations for developing a GC-MS method for this compound would include:
Derivatization: To increase the volatility and thermal stability of the impurity, derivatization might be necessary.
Column Selection: A capillary column with a suitable stationary phase, such as a non-polar or medium-polarity phase, would be crucial for achieving good separation from other potential impurities.
Ionization Technique: Electron ionization (EI) is commonly used and would likely produce a characteristic fragmentation pattern for this compound, aiding in its structural elucidation and confirmation.
Mass Analyzer: A quadrupole mass analyzer is standard for routine analysis, providing reliable mass-to-charge ratio information.
While specific GC-MS methods for this compound are not extensively reported in publicly available literature, the principles of GC-MS analysis for related piperazine compounds provide a solid foundation for method development. researchgate.net
Spectroscopic Techniques for Characterization
Spectroscopic techniques are indispensable for the structural elucidation of pharmaceutical impurities. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity.
A Certificate of Analysis for this compound (CAS No. 1293489-77-6) confirms that its ¹H-NMR spectrum conforms to the expected structure of 1-(2-((2,3-Dimethylphenyl)thio)phenyl)piperazine. cleanchemlab.com
Table 1: Representative ¹H and ¹³C NMR Data for Vortioxetine-Related Structures
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N-formyl vortioxetine | 8.10 (s, 1H), 7.37 (d, 1H), 7.16 (s, 1H), 7.08 (t, 1H), 7.04 (d, 1H), 7.02 (d, 1H), 6.91 (t, 1H), 6.52 (d, 1H), 3.75 (t, 2H), 3.57 (t, 2H), 3.08 (t, 2H), 3.04 (t, 2H), 2.37 (s, 3H), 2.32 (s, 3H) | 161.1, 148.5, 142.5, 139.5, 136.2, 134.8, 131.9, 128.0, 127.6, 126.4, 125.7, 125.1, 120.2, 52.5, 51.2, 46.4, 40.7, 21.3, 20.7 | googleapis.com |
| 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carbaldehyde | 8.09 (s, 1H), 7.36 (d, J = 8.0 Hz, 1H), 7.15 (s, 1H), 7.07 (d, J = 7.2 Hz, 1H), 7.01 (t, J = 7.2 Hz, 1H) | Not available in this format | rsc.org |
This table presents data for related compounds to illustrate expected spectral regions and is not the specific data for this compound.
The analysis of isomeric impurities of vortioxetine has been reported, with characterization confirmed by mass spectrometry, ¹H NMR, and FT-IR spectral data. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C-N, and C-S bonds.
Studies on vortioxetine and its impurities have utilized IR spectroscopy for their characterization. researchgate.netnih.govresearchgate.netresearchgate.net For example, the characterization of four process-related impurities of vortioxetine was confirmed using IR spectroscopy, alongside NMR and MS. researchgate.netresearchgate.net The FT-IR spectra of isomeric impurities of vortioxetine have also been recorded to aid in their identification. researchgate.net
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
| C=C aromatic stretch | 1600-1450 |
| C-N stretch | 1350-1000 |
| C-S stretch | 700-600 |
This table is a generalized representation of expected IR absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique widely used for the quantitative analysis of pharmaceutical compounds. The chromophores present in the structure of this compound, namely the substituted phenyl rings, allow for its detection and quantification using this method.
The maximum absorption wavelength (λmax) for vortioxetine hydrobromide has been reported at around 226-230 nm in methanol. rjptonline.orgrjptonline.org A study on various vortioxetine impurities reported the λmax for a compound designated as "Impurity 4" to be 244 nm. google.com This difference in λmax allows for the development of specific quantitative methods.
A Chinese patent describes scanning a compound related to vortioxetine impurities from 200-400 nm to obtain its UV-visible absorption spectrum. google.com The development of UV spectrophotometric methods for vortioxetine has been validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision. rjptonline.org
Table 3: UV Absorption Data for Vortioxetine and its Impurities
| Compound | λmax (nm) | Solvent | Reference |
| Vortioxetine Hydrobromide | 226 | Methanol:Water (1:1) | rjptonline.org |
| Vortioxetine Hydrobromide | 230 | Methanol | rjptonline.org |
| This compound | 244 | Not Specified | google.com |
Method Validation Parameters for Impurity Assays
The validation of analytical methods is a critical requirement by regulatory agencies to ensure the reliability of data. For impurity assays, key validation parameters include specificity, selectivity, linearity, accuracy, precision, and robustness.
Several studies have reported the development and validation of stability-indicating HPLC methods for the determination of vortioxetine and its impurities. mdpi.comnih.govcrsubscription.comwisdomlib.orgijtsrd.com These methods are designed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products, demonstrating the method's specificity.
Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte from other components.
In the context of this compound, a validated HPLC method must demonstrate a clear separation of the impurity peak from the vortioxetine peak and any other related impurities. This is typically achieved by developing a stability-indicating assay where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. mdpi.comnih.gov
The development of a reversed-phase HPLC method for vortioxetine and its impurities often involves optimizing the mobile phase composition, pH, and column type to achieve the desired separation. wisdomlib.orgresearchgate.net The use of a diode array detector (DAD) can further aid in assessing peak purity and confirming that the chromatographic peak of interest is not co-eluting with other compounds. mdpi.comnih.gov The resolution between the main peak and the impurity peaks should be greater than 1.5 to ensure adequate separation. google.com
Linearity and Range
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. For an impurity, this range must cover from the reporting threshold up to a concentration significantly above the specified limit.
Research Findings: A validated analytical method for Vortioxetine and its structurally similar isomers demonstrated excellent linearity. researchgate.net For such methods, a series of solutions of the impurity reference standard are prepared at different concentrations and analyzed. The resulting signals (e.g., peak area in a chromatogram) are plotted against the corresponding concentrations to construct a calibration curve. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be ≥ 0.999. While specific data for this compound is scarce, a study on its isomeric impurities reported a collective correlation coefficient of more than 0.999. researchgate.net
Table 1: Representative Linearity Data for an HPLC Method
| Concentration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|---|
| 1 | 0.5 | 12,500 |
| 2 | 1.0 | 25,100 |
| 3 | 2.5 | 62,400 |
| 4 | 5.0 | 125,500 |
| 5 | 7.5 | 188,000 |
| Regression Analysis | Value | |
| Correlation Coefficient (r²) | 0.9998 | |
| Slope | 25000 |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements to each other. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Research Findings: Accuracy is typically determined through recovery studies by spiking the drug substance with known amounts of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the specified limit). The percentage recovery is then calculated. For precision, the relative standard deviation (%RSD) of a series of measurements is determined. The acceptance criterion for both accuracy (recovery) and precision (%RSD) is usually within ±15%, and often tighter (e.g., ≤ 5% or ≤ 10%) for pharmaceutical quality control.
Table 2: Illustrative Accuracy and Precision Data
| Parameter | Level | Concentration (µg/mL) | Mean Recovery / %RSD |
|---|---|---|---|
| Accuracy | 80% | 4.0 | 99.5% |
| 100% | 5.0 | 101.2% | |
| 120% | 6.0 | 100.8% | |
| Repeatability (Intra-day Precision) | Low QC | 1.5 | 2.1% |
| Mid QC | 4.5 | 1.8% | |
| High QC | 6.5 | 1.5% | |
| Intermediate Precision (Inter-day Precision) | Low QC | 1.5 | 3.5% |
| Mid QC | 4.5 | 2.9% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.
Research Findings: LOD and LOQ are crucial for trace impurity analysis and are often established based on the signal-to-noise ratio (S/N) of the analytical signal, typically 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For a study involving isomeric impurities of Vortioxetine, the LOQ was established, and its precision was confirmed with a %RSD of less than 10.0%. researchgate.net
Table 3: Example LOD and LOQ Values
| Parameter | Method | Result (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.15 |
| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.50 |
Robustness and System Suitability
Research Findings: Robustness is tested by varying parameters such as mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%). The method is considered robust if the results remain within the acceptance criteria despite these changes. A study on Vortioxetine's isomeric impurities confirmed method robustness, finding the resolution between isomers was not less than 2.0 even with variations in column temperature. veeprho.com
System suitability is verified before each analytical run by injecting a standard solution. Key parameters like peak tailing, theoretical plates, and the %RSD of replicate injections are monitored to ensure the system is performing correctly.
Table 4: Representative Robustness Study Results
| Parameter Varied | Variation | System Suitability Parameter (e.g., Resolution) | Result |
|---|---|---|---|
| Flow Rate | +10% (1.1 mL/min) | Resolution between API and Impurity 4 | > 2.0 |
| -10% (0.9 mL/min) | Resolution between API and Impurity 4 | > 2.0 | |
| Column Temperature | +5 °C (45 °C) | Resolution between API and Impurity 4 | > 2.0 |
| -5 °C (35 °C) | Resolution between API and Impurity 4 | > 2.0 | |
| Mobile Phase pH | +0.2 | Resolution between API and Impurity 4 | > 2.0 |
Integration of Spectroscopic Data for Structural Confirmation
The foundational step in characterizing this compound involves the combined use of several spectroscopic methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. pharmasm.comresearchgate.netcolab.ws Each technique provides unique structural information, and their integrated interpretation allows for a comprehensive and confirmed structural assignment. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the impurity and to gain insight into its structure through fragmentation analysis. For this compound, the molecular formula is C18H22N2S, with a corresponding molecular weight of approximately 298.45 g/mol , identical to that of vortioxetine. molcoo.com Electrospray ionization (ESI) is typically used, which generates a protonated molecular ion [M+H]+ at m/z 299.15. researchgate.net High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. googleapis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for elucidating the precise structure of organic molecules, including the specific substitution pattern of isomers. The ¹H NMR spectrum of Impurity 4 is expected to be very similar to that of vortioxetine, with key differences appearing in the aromatic region, particularly in the signals corresponding to the dimethylphenyl moiety. The key distinction would be the coupling patterns and chemical shifts of the three aromatic protons on the 2,3-dimethylphenyl ring compared to the distinct pattern of the protons on the 2,4-dimethylphenyl ring of vortioxetine.
Infrared (IR) Spectroscopy: FT-IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum for Impurity 4 would show characteristic absorption bands for N-H stretching of the secondary amine in the piperazine ring, C-H stretching (aromatic and aliphatic), C=C aromatic stretching, and C-N and C-S bond vibrations. pharmasm.comresearchgate.net While very similar to the spectrum of vortioxetine, subtle shifts in the fingerprint region may be observed due to the different substitution pattern.
The collective data from these techniques provide interlocking evidence for the proposed structure.
Table 1: Key Spectroscopic Data for the Elucidation of this compound
Computational Approaches to Structure Prediction (e.g., In silico fragmentation)
In modern structural analysis, computational methods serve as a powerful adjunct to experimental data. For impurity identification, in silico (computational) fragmentation is particularly valuable. mdpi.com This technique is used to predict the mass spectrum fragmentation pattern of a proposed structure, which can then be compared against the experimental tandem mass spectrometry (MS/MS) data.
The process involves subjecting the experimentally observed precursor ion (e.g., [M+H]⁺ at m/z 299.15 for Impurity 4) to collision-induced dissociation (CID) within the mass spectrometer to generate product ions. This experimental fragmentation pattern is a structural fingerprint. Concurrently, software algorithms predict the likely fragmentation pathways and resulting product ions for a candidate structure. A strong match between the experimental and the in silico predicted spectra provides a high degree of confidence in the structural assignment. For this compound, the fragmentation would be expected to be similar to vortioxetine, involving cleavages of the piperazine ring and the thioether linkage. nih.gov
Table 2: Plausible MS/MS Fragmentation Pattern for this compound
Comparative Analysis with Synthesized Reference Standards
While the combination of spectroscopic and computational data provides strong evidence for a structure, the gold standard for impurity identification is the direct comparison with an independently synthesized, purified, and fully characterized reference standard. synzeal.comgoogle.com This process removes any ambiguity and is a requirement for method validation and routine quality control. daicelpharmastandards.com
The synthesis of the this compound reference standard is undertaken to produce a high-purity sample of 1-(2-((2,3-dimethylphenyl)thio)phenyl)piperazine. Once synthesized, this reference material is itself subjected to full structural characterization (MS, NMR, IR) to unequivocally confirm its identity. magtechjournal.com
This certified reference standard is then used in comparative analyses. The most common application is in chromatography, particularly High-Performance Liquid Chromatography (HPLC). researchgate.net A sample of the vortioxetine API containing the unknown impurity is analyzed alongside the synthesized reference standard. Unambiguous identification is achieved if the impurity peak in the API sample has the exact same retention time as the peak from the reference standard when analyzed under identical HPLC conditions. scispace.com This is often confirmed by a "spiking" study, where a small amount of the reference standard is added to the API sample, and the analysis should show a single, larger peak at the expected retention time, confirming the identity of the impurity. researchgate.net
This comparative approach is essential for validating the analytical method's specificity and is used for the routine quantification of the impurity in drug substance and product batches. google.com
Table of Mentioned Compounds
Table 3: Chemical Compounds Mentioned in the Article
An in-depth examination of the regulatory and quality control landscape surrounding vortioxetine impurities reveals a framework built on international collaboration and rigorous scientific principles. While specific data for an entity designated "this compound" is not publicly available, the established guidelines and regulatory practices for controlling impurities in vortioxetine provide a comprehensive structure for ensuring the drug's quality and safety. The control of any impurity, whether it arises from the synthesis process, degradation, or storage, is paramount. daicelpharmastandards.com These unwanted chemical substances present in the active pharmaceutical ingredient (API) or final drug product have the potential to affect the efficacy and safety of the medication. researchgate.net
Conclusion
The study of Vortioxetine (B1682262) Impurity 4 highlights the critical importance of impurity profiling in the pharmaceutical industry. As a process-related isomeric impurity, its control is essential for guaranteeing the quality and safety of the Vortioxetine drug substance. Detailed research has led to the development of specific analytical methods, such as NP-HPLC, for its effective separation and quantification. The characterization of this impurity through spectroscopic methods and the understanding of its synthetic origin allow manufacturers to implement robust control strategies, ensuring that the final pharmaceutical product meets the stringent requirements of global regulatory authorities.
Regulatory Science and Quality Control Frameworks for Vortioxetine Impurities
The manufacturing and quality control of vortioxetine (B1682262), a multimodal antidepressant, is governed by a stringent set of regulatory frameworks designed to limit the presence of impurities. veeprho.comtga.gov.au These impurities can include process-related impurities, degradation products, and isomers, which may form during synthesis or storage. daicelpharmastandards.comresearchgate.net Regulatory bodies worldwide have established clear guidelines to ensure that all impurities are identified, quantified, and controlled within acceptable, safe limits. veeprho.com
Future Research Directions and Advanced Methodologies in Impurity Profiling
Emerging Analytical Technologies for Trace Impurity Analysis
The detection and quantification of trace-level impurities such as Vortioxetine (B1682262) Impurity 4 are paramount for ensuring the safety and quality of the final drug product. Current time information in Bangalore, IN. Even minute quantities of impurities can have significant effects, necessitating the use of highly sensitive and accurate analytical techniques. Current time information in Bangalore, IN. Regulatory bodies worldwide mandate robust analytical methods for impurity detection and quantification. Current time information in Bangalore, IN.
Several advanced analytical technologies are employed for the analysis of pharmaceutical impurities. High-Performance Liquid Chromatography (HPLC) is a foundational technique, widely used for its simplicity and cost-effectiveness in separating and quantifying impurities in both small molecule drugs and complex biologics. synchemia.com For enhanced separation efficiency and faster analysis times, Ultra-High-Performance Liquid Chromatography (UHPLC) has become increasingly prevalent. synchemia.com
For the structural elucidation and sensitive detection of impurities, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, enabling the detection of impurities at extremely low concentrations and providing information about their molecular structure. Current time information in Bangalore, IN.simsonpharma.com This is vital for identifying unknown impurities and understanding their potential impact on drug stability and performance. Current time information in Bangalore, IN. Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique, especially for volatile organic impurities and residual solvents. simsonpharma.com
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also crucial for the definitive structural characterization of impurities once they are isolated. simsonpharma.com Modern approaches often use a combination of these spectrometric and spectroscopic techniques to build a complete profile of an impurity. simsonpharma.com For complex samples containing closely related impurities, advanced methods like two-dimensional HPLC (2D-HPLC) offer enhanced resolution and separation capacity. synchemia.com
A review of analytical methods for vortioxetine hydrobromide indicates that techniques such as HPLC, LC-MS, IR, and NMR have been utilized for the characterization of its impurities. pharmaffiliates.com For instance, a stability-indicating reversed-phase HPLC method was developed to separate and identify potential impurities in vortioxetine, with characterization confirmed by NMR, MS, and IR spectroscopy. pharmaffiliates.com
| Analytical Technique | Application in Impurity Analysis |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, offering high precision and reproducibility in impurity profiling. simsonpharma.com |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides higher resolution and faster analysis times compared to traditional HPLC. synchemia.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Enables detection of impurities at very low concentrations and helps in structural elucidation. Current time information in Bangalore, IN. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies trace levels of organic impurities and residual solvents. simsonpharma.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structure elucidation of isolated impurities. simsonpharma.com |
| Two-Dimensional HPLC (2D-HPLC) | Offers enhanced resolution for complex samples with closely related impurities. synchemia.com |
Development of Green Analytical Chemistry Approaches for Impurity Profiling
In recent years, the principles of Green Analytical Chemistry (GAC) have gained significant traction in the pharmaceutical industry. google.com GAC aims to develop analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing waste generation. synzeal.comgoogle.com This approach aligns with broader goals of sustainable development without compromising the stringent quality control requirements for pharmaceuticals. synzeal.com
The development of green analytical methods for impurity profiling focuses on several key areas. A primary goal is the replacement of toxic organic solvents, such as acetonitrile (B52724) and methanol (B129727), which are commonly used in chromatographic techniques. Research has focused on using greener alternatives like ethanol (B145695) in the mobile phase for HPLC analysis. synzeal.com For example, a green, ethanol-based RP-HPLC method was developed for determining the impurity profile of amlodipine (B1666008) in tablets. synzeal.com
Methodologies have been established to evaluate the "greenness" of an analytical method. Tools such as the National Environmental Methods Index (NEMI), the Analytical Eco-Scale, and AGREE (Analytical GREEnness) provide metrics to assess the environmental impact of a given analytical procedure. synzeal.com These tools help in the systematic development and optimization of greener methods.
The application of GAC to impurity profiling involves a holistic view of the entire analytical process, from sample preparation to the final analysis. This includes the miniaturization of procedures to reduce the volume of chemicals and the automation of processes to improve efficiency. google.com By integrating these green principles, the pharmaceutical industry can reduce its environmental footprint while maintaining the high standards required for drug quality and safety.
| Green Analytical Chemistry Principle | Application in Impurity Profiling |
| Use of Greener Solvents | Replacing toxic solvents like acetonitrile and methanol with alternatives such as ethanol. synzeal.com |
| Waste Reduction | Miniaturizing analytical procedures to decrease the volume of generated waste. google.com |
| Energy Efficiency | Utilizing modern instrumentation that consumes less energy. google.com |
| Automation | Automating analytical processes to enhance efficiency and reduce analyst exposure to hazardous materials. google.com |
| Greenness Assessment Tools (e.g., AGREE, Eco-Scale) | Evaluating and comparing the environmental impact of different analytical methods. synzeal.comsynzeal.com |
Comprehensive Impurity Profiling for Enhanced Pharmaceutical Quality Assurance
Comprehensive impurity profiling is a cornerstone of modern pharmaceutical quality assurance. google.com It is a systematic process that involves the identification, characterization, and quantification of all potential and actual impurities in a drug substance and drug product. Current time information in Bangalore, IN.europa.eu This rigorous approach is essential for ensuring the safety, efficacy, and stability of pharmaceuticals. molcoo.com
The presence of impurities can arise from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), or contamination during manufacturing and storage. europa.eu A thorough understanding of the impurity profile helps in optimizing the manufacturing process to minimize the formation of impurities. molcoo.com
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities. molcoo.comCurrent time information in Bangalore, IN. The International Council for Harmonisation (ICH) provides specific guidance on the reporting, identification, and qualification of impurities in new drug substances and products. google.comeuropa.eu Comprehensive impurity profiling is, therefore, a mandatory requirement for new drug applications. molcoo.com
By establishing a detailed impurity profile for a drug substance like vortioxetine, which includes the characterization of specific impurities such as Vortioxetine Impurity 4, pharmaceutical manufacturers can ensure batch-to-batch consistency and maintain high standards of quality. This not only ensures compliance with global regulatory standards but also fundamentally safeguards patient health by minimizing the risks associated with the presence of impurities in pharmaceutical products. synzeal.comgoogle.com The ultimate goal of impurity profiling is to guarantee that the final drug product is of high quality, safe, and effective for its intended use. molcoo.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Vortioxetine Impurity 4 in active pharmaceutical ingredients (APIs)?
- Methodological Answer : Reverse-phase ultra-high-performance liquid chromatography (RP-UPLC) coupled with time-of-flight mass spectrometry (TOF/MS) is widely used for impurity profiling due to its high resolution and sensitivity. Structural confirmation requires complementary techniques such as H NMR, C NMR, and IR spectroscopy. For quantification, validated HPLC methods with UV detection are recommended, using parameters like a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) and a mobile phase of phosphate buffer-acetonitrile (gradient elution) .
Q. How can researchers validate the purity of this compound reference standards?
- Methodological Answer : A comprehensive Certificate of Analysis (CoA) should include chromatographic purity (HPLC/UV), spectroscopic data (NMR, IR), and mass spectral confirmation. Purity thresholds (e.g., ≥95%) must align with ICH Q3A guidelines. For novel impurities, synthetic routes must be documented, and stability under storage conditions (e.g., -20°C, desiccated) should be verified via accelerated degradation studies .
Q. What stability-indicating methods are suitable for monitoring this compound during forced degradation studies?
- Methodological Answer : Employ a two-level factorial design to optimize stress conditions (e.g., acid/base hydrolysis, oxidation, thermal degradation). Use RP-UPLC-TOF/MS to track degradation products and confirm Impurity 4’s stability. For oxidative conditions, 0.1% hydrogen peroxide at 60°C for 24 hours is typical. Data analysis should include peak purity indices and mass balance calculations .
Advanced Research Questions
Q. What synthetic pathways are prone to generating this compound, and how can they be optimized?
- Methodological Answer : Impurity 4 may arise from incomplete purification during the final coupling step of vortioxetine synthesis. Optimization involves adjusting reaction stoichiometry (e.g., reducing excess reagents) and implementing in-process controls (IPC) using inline FTIR or PAT tools. Recrystallization with solvents like ethyl acetate/hexane mixtures can reduce impurity carryover. Reaction kinetics modeling may predict impurity formation under varying conditions .
Q. How do CYP2D6 polymorphisms influence the metabolic pathways potentially linked to this compound formation?
- Methodological Answer : CYP2D6 is the primary enzyme metabolizing vortioxetine. In vitro studies using human liver microsomes (HLMs) from CYP2D6 extensive (EM) and poor metabolizers (PM) can elucidate metabolic clearance differences. Impurity 4 may form via oxidative byproducts; LC-MS/MS analysis of microsomal incubations under NADPH-supplemented conditions can identify intermediate metabolites. Population pharmacokinetic models (e.g., NONMEM) can correlate metabolic status with impurity exposure .
Q. What strategies improve inter-laboratory reproducibility in quantifying trace levels of this compound?
- Methodological Answer : Standardize protocols using harmonized HPLC conditions (column lot, mobile phase pH). Collaborative studies should validate limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ). Use deuterated internal standards (e.g., Vortioxetine-D8) to correct for matrix effects in mass spectrometry .
Q. How can computational modeling predict the physicochemical properties of this compound for regulatory filing?
- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT) to predict pKa, logP, and solubility. Molecular docking studies assess potential interactions with CYP enzymes. Software like ACD/Labs or Schrodinger Suite can simulate impurity behavior under physiological conditions. These data support ICH M7 guidelines for mutagenicity risk assessment .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in impurity quantification between HPLC and LC-MS methods?
- Methodological Answer : Cross-validate methods using spiked API samples with known impurity concentrations. Investigate matrix effects (e.g., ion suppression in LC-MS) via post-column infusion experiments. Statistical tools like Bland-Altman plots can assess method agreement. If unresolved, prioritize LC-MS for trace analysis due to higher specificity .
Q. Why do some studies report higher variability in Impurity 4 levels under thermal stress?
- Methodological Answer : Variability may stem from inconsistent temperature control or residual solvents in API batches. Use isothermal stability chambers (±0.5°C accuracy) and pre-dried samples. Analyze residual solvents (e.g., via GC-FID) to rule out catalysis by impurities like methanol or acetone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
